molecular formula C17H15BrN2O2 B11103837 1-[5-(3-bromophenyl)-2-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone

1-[5-(3-bromophenyl)-2-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone

Cat. No.: B11103837
M. Wt: 359.2 g/mol
InChI Key: VVZCUDMBALWGJL-UHFFFAOYSA-N
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Description

1-[5-(3-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE is a compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of bromophenyl and methylphenyl groups attached to the oxadiazole ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The presence of aromatic rings allows for coupling reactions, such as Suzuki or Heck coupling, to introduce new functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

1-[5-(3-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[5-(3-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Bromophenyl Derivatives: Compounds containing bromophenyl groups attached to different heterocyclic rings.

    Methylphenyl Derivatives: Compounds with methylphenyl groups attached to various heterocyclic systems.

Uniqueness

1-[5-(3-BROMOPHENYL)-2-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-3(2H)-YL]-1-ETHANONE is unique due to the specific combination of bromophenyl and methylphenyl groups attached to the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15BrN2O2

Molecular Weight

359.2 g/mol

IUPAC Name

1-[5-(3-bromophenyl)-2-(4-methylphenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C17H15BrN2O2/c1-11-6-8-13(9-7-11)17-20(12(2)21)19-16(22-17)14-4-3-5-15(18)10-14/h3-10,17H,1-2H3

InChI Key

VVZCUDMBALWGJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(N=C(O2)C3=CC(=CC=C3)Br)C(=O)C

Origin of Product

United States

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